molecular formula C14H21Cl3N2O B4391192 N-(2,4-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine hydrochloride

N-(2,4-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine hydrochloride

Cat. No. B4391192
M. Wt: 339.7 g/mol
InChI Key: JRLNAVQLPIOFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine hydrochloride, commonly known as Fexofenadine, is a second-generation antihistamine drug that is used to treat various allergic reactions. It is a selective histamine H1 receptor antagonist that works by blocking the effects of histamine, a chemical that is released by the body during an allergic reaction.

Scientific Research Applications

Fexofenadine has been extensively studied for its use in treating various allergic reactions, including seasonal allergies, hives, and allergic rhinitis. It has also been investigated for its potential use in treating other conditions, such as asthma, eczema, and chronic urticaria. Additionally, Fexofenadine has been studied for its effects on cognitive function, sleep, and mood.

Mechanism of Action

Fexofenadine works by selectively blocking the histamine H1 receptor, which is responsible for the symptoms of an allergic reaction. By blocking this receptor, Fexofenadine prevents the release of inflammatory mediators and reduces the symptoms of allergy, such as itching, sneezing, and runny nose.
Biochemical and Physiological Effects:
Fexofenadine has been shown to have a rapid onset of action, with peak plasma concentrations reached within 1-3 hours of administration. It has a long half-life of approximately 14 hours, which allows for once-daily dosing. Fexofenadine is well-tolerated, with few adverse effects reported in clinical trials. It does not cause sedation or cognitive impairment, unlike some first-generation antihistamines.

Advantages and Limitations for Lab Experiments

Fexofenadine has several advantages for use in lab experiments. It is readily available and cost-effective, making it a popular choice for researchers. It has a well-established safety profile, which allows for use in human subjects. However, Fexofenadine has limitations in terms of its selectivity for the histamine H1 receptor, which may limit its use in studying other receptors or pathways involved in allergic reactions.

Future Directions

There are several future directions for research on Fexofenadine. One area of interest is its potential use in combination with other drugs for the treatment of allergic reactions. Another area of research is the investigation of Fexofenadine's effects on other systems in the body, such as the immune system and the central nervous system. Additionally, there is a need for further research on the long-term safety and efficacy of Fexofenadine, particularly in vulnerable populations such as children and the elderly.
Conclusion:
Fexofenadine is a second-generation antihistamine drug that is widely used for the treatment of various allergic reactions. Its selective histamine H1 receptor blockade mechanism of action and rapid onset of action make it an effective treatment option for many patients. Further research is needed to explore its potential use in combination with other drugs and its effects on other systems in the body.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O.ClH/c15-13-3-2-12(14(16)10-13)11-17-4-1-5-18-6-8-19-9-7-18;/h2-3,10,17H,1,4-9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLNAVQLPIOFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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